molecular formula C10H22N2O B1664234 Acetamide, 2-amino-N-(1,1-dimethylhexyl)- CAS No. 65822-42-6

Acetamide, 2-amino-N-(1,1-dimethylhexyl)-

Cat. No. B1664234
Key on ui cas rn: 65822-42-6
M. Wt: 186.29 g/mol
InChI Key: XSXYHGVTOLLCAU-UHFFFAOYSA-N
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Patent
US04277498

Procedure details

A solution of 2-benzylamino-N-(1,1-dimethylhexyl)acetamide (15.8 g, 57 m mol) in acetic acid (160 ml) was hydrogenated over 10% palladium on charcoal (3.16 g) for 2 hours at atmospheric pressure and 80° C. The mixture was filtered and the filtrate evaporated to a viscous liquid (15 g). This was dissolved in water (40 ml), basified with 10 N sodium hydroxide solution and extracted with ether (3×50 ml). The combined extracts were dried over magnesium sulphate then evaporated and distilled to give 2-amino-N-(1,1-dimethylhexyl)acetamide as a colourless oil, b.p. 92°-94° C. at 0.1 mm Hg.
Name
2-benzylamino-N-(1,1-dimethylhexyl)acetamide
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
3.16 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([NH:8][CH2:9][C:10]([NH:12][C:13]([CH3:20])([CH3:19])[CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])=[O:11])C1C=CC=CC=1>C(O)(=O)C.[Pd]>[NH2:8][CH2:9][C:10]([NH:12][C:13]([CH3:19])([CH3:20])[CH2:14][CH2:15][CH2:16][CH2:17][CH3:18])=[O:11]

Inputs

Step One
Name
2-benzylamino-N-(1,1-dimethylhexyl)acetamide
Quantity
15.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NCC(=O)NC(CCCCC)(C)C
Name
Quantity
160 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
3.16 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to a viscous liquid (15 g)
DISSOLUTION
Type
DISSOLUTION
Details
This was dissolved in water (40 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
then evaporated
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
NCC(=O)NC(CCCCC)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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